molecular formula C14H12N2O2 B1269385 N-(3-acetylphenyl)nicotinamide CAS No. 329222-95-9

N-(3-acetylphenyl)nicotinamide

Cat. No. B1269385
M. Wt: 240.26 g/mol
InChI Key: VLNZENGMOKSDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)nicotinamide is a compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 . It is a naturally occurring biologically active nucleotide .


Synthesis Analysis

The synthesis methods of N-(3-acetylphenyl)nicotinamide mainly include chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .


Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)nicotinamide consists of nicotinamide, ribose, and phosphate groups .

Scientific Research Applications

Application 1: Antibacterial and Antibiofilm Properties

  • Summary of Application: Nicotinamide derivatives, including “N-(3-acetylphenyl)nicotinamide”, have been investigated for their antibacterial and antibiofilm properties .
  • Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G (d,p) level .
  • Results or Outcomes: The antibacterial and antibiofilm activities of the synthesized compounds were tested against various bacteria. ND4, one of the nicotinamide derivatives, was found to be the best inhibitor candidate against Enterococcus faecalis .

Application 2: Proteomics Research

  • Summary of Application: “N-(3-acetylphenyl)nicotinamide” is used as a biochemical in proteomics research .
  • Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study. Typically, these compounds may be used in assays, protein-protein interaction studies, or other types of molecular biology research .
  • Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand protein structures, functions, and interactions .

Application 3: Therapeutic and Cosmeceutical Applications

  • Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been widely used in skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
  • Methods of Application: Niacinamide is typically applied topically as part of skincare products. It can also be administered orally for non-melanoma skin cancer prevention .
  • Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation. It may partially prevent and/or reverse several biophysical changes associated with skin aging .

Application 4: NAD+ Synthesis

  • Summary of Application: “N-(3-acetylphenyl)nicotinamide” may be involved in the synthesis of NAD+, an essential coenzyme in redox reactions .
  • Methods of Application: The specific methods of application can vary widely depending on the specific experiment or study. Typically, these compounds may be used in assays or other types of molecular biology research .
  • Results or Outcomes: The outcomes of these studies can also vary widely, but the use of “N-(3-acetylphenyl)nicotinamide” can help researchers better understand the biochemical mechanisms of NAD+ synthesis .

Application 5: Treatment of Skin Conditions

  • Summary of Application: Niacinamide, a similar compound to “N-(3-acetylphenyl)nicotinamide”, has been used for the treatment of various skin conditions such as acne vulgaris, melasma, atopic dermatitis, rosacea, and psoriasis .
  • Methods of Application: Niacinamide is typically applied topically as part of skincare products. It can also be administered orally for non-melanoma skin cancer prevention .
  • Results or Outcomes: Niacinamide has been shown to be effective in managing these skin conditions. For example, a combination of 4% nicotinamide and 2% N-acetyl glucosamine was found to be more effective than nicotinamide alone .

Future Directions

Niacinamide and its derivatives have a wide biological application range . Future research on technical approaches to further enhance N-(3-acetylphenyl)nicotinamide synthesis and strengthen clinical studies of N-(3-acetylphenyl)nicotinamide are prospected .

properties

IUPAC Name

N-(3-acetylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNZENGMOKSDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274530
Record name N-(3-Acetylphenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)nicotinamide

CAS RN

329222-95-9
Record name N-(3-Acetylphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)nicotinamide

Citations

For This Compound
3
Citations
EB Elkaeed, RG Yousef, H Elkady, IMM Gobaara… - Molecules, 2022 - mdpi.com
A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket. The …
Number of citations: 48 www.mdpi.com
RG Yousef, H Elkady, EB Elkaeed, IMM Gobaara… - Molecules, 2022 - mdpi.com
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10) was designed as an antiangiogenic VEGFR-2 inhibitor with the essential …
Number of citations: 19 www.mdpi.com
F Haroon, U Farwa, M Arif, MA Raza, ZA Sandhu… - Biomedicines, 2023 - mdpi.com
A “building block” is a key component that plays a substantial and critical function in the pharmaceutical research and development industry. Given its structural versatility and ability to …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.